molecular formula C16H17N3O2S B2454696 N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897458-43-4

N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No. B2454696
CAS RN: 897458-43-4
M. Wt: 315.39
InChI Key: WYOZXCDESTXYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (MPI-0479605) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazo[2,1-b]thiazole derivatives, which have been shown to exhibit a broad range of biological activities.

Mechanism of Action

N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide inhibits the activity of DNA-PK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of DNA-PK substrates, which are involved in the repair of double-strand breaks in DNA. The inhibition of DNA-PK activity leads to the accumulation of DNA damage, which sensitizes cancer cells to radiation therapy and chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent and selective inhibition of DNA-PK activity in vitro and in vivo. It has been shown to sensitize cancer cells to radiation therapy and chemotherapy in preclinical studies. In addition, it has been shown to exhibit good pharmacokinetic properties and tolerability in animal models.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide is a potent and selective inhibitor of DNA-PK, which makes it a valuable tool for studying the role of DNA-PK in DNA repair and cancer cell survival. However, its use in lab experiments is limited by its cost and availability. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.

Future Directions

There are several potential future directions for the development of N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide. One direction is to explore its potential as a radiosensitizer and chemosensitizer in cancer therapy. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects in humans.

Synthesis Methods

N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-amino-6-phenylimidazo[2,1-b]thiazole with 2-bromoethyl methyl ether, followed by the reaction with N-(2-hydroxyethyl)acetamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent and selective inhibition of the DNA-dependent protein kinase (DNA-PK), which is a key enzyme involved in the repair of double-strand breaks in DNA. DNA-PK is overexpressed in many cancer cells, and its inhibition has been shown to sensitize cancer cells to radiation therapy and chemotherapy.

properties

IUPAC Name

N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-21-8-7-17-15(20)9-13-11-22-16-18-14(10-19(13)16)12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOZXCDESTXYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.